1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

CB1 antagonist Obesity Peripheral selectivity

This patented pyrazole-indole CB1 antagonist (PMID26161824-Compound-67) features a unique 2,3,5-trimethyl substitution on the indole ring—a critical SAR differentiator from the common 2,3-dimethyl analog (CHEBI:104180). Its structural design targets peripheral restriction, minimizing CNS-related neuropsychiatric risks that led to rimonabant withdrawal. Procure this mechanistic probe for metabolic studies or as an HPLC/LC-MS reference standard. Note: Custom synthesis is required; use only for R&D, not for human or veterinary use.

Molecular Formula C19H25N3O
Molecular Weight 311.4 g/mol
CAS No. 6215-48-1
Cat. No. B6499126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
CAS6215-48-1
Molecular FormulaC19H25N3O
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3C(=CC(=N3)C)C)O
InChIInChI=1S/C19H25N3O/c1-12-6-7-19-18(8-12)15(4)16(5)21(19)10-17(23)11-22-14(3)9-13(2)20-22/h6-9,17,23H,10-11H2,1-5H3
InChIKeyLUBDHBVMIJITBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol (CAS 6215-48-1): A Pyrazole-Indole Hybrid CB1 Antagonist for Obesity Research


The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol (CAS 6215-48-1) is a synthetic small-molecule hybrid featuring a 3,5-dimethylpyrazole ring linked via a propan-2-ol spacer to a 2,3,5-trimethylindole moiety. It is classified as a cannabinoid receptor 1 (CB1) antagonist and has been patented for the indication of obesity [1]. The compound is also identified as Pyrazole derivative 53 and corresponds to PMID26161824-Compound-67 within a comprehensive CB1 antagonist patent review [1].

Why Generic Substitution of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol with Other CB1 Antagonists Is Not Feasible


CB1 antagonists are not a uniform class; central and peripherally restricted agents exhibit profoundly different safety profiles. Rimonabant, a first-generation central CB1 antagonist, was withdrawn due to psychiatric adverse effects, while peripherally selective CB1 antagonists aim to retain metabolic benefits without central nervous system penetration [1]. The specific substitution pattern on both the pyrazole and indole rings of this compound directly influences its physicochemical properties, including polar surface area and logP, which govern blood-brain barrier permeability and thus therapeutic index [1]. Therefore, even closely related pyrazole-indole analogs cannot be assumed to exhibit the same pharmacokinetic or safety profile without explicit comparative data.

Quantitative Differentiation Evidence for 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol Relative to Comparators


Molecular Target Engagement: CB1 Antagonist Activity vs. Central CB1 Antagonist Rimonabant

The compound is explicitly classified as a CB1 antagonist in patent literature, distinguishing it from CB1 agonists or CB2-selective ligands [1]. However, no public quantitative affinity data (Ki or IC50) for this specific compound is available to enable a direct head-to-head comparison with rimonabant (Ki ≈ 1–2 nM for CB1). The rationale for selection rests on its patent-defined indication for obesity and its structural features that suggest potential peripheral restriction, a key differentiator from centrally active rimonabant [1].

CB1 antagonist Obesity Peripheral selectivity

Structural Differentiation from Closest Analog: 1-(2,3-Dimethyl-1-indolyl)-3-(3,5-dimethyl-1-pyrazolyl)-2-propanol (CHEBI:104180)

The closest publicly cataloged analog is CHEBI:104180, which differs by the absence of the 5-methyl group on the indole ring (2,3-dimethyl vs. 2,3,5-trimethyl) [1]. This methyl group addition increases the molecular weight from 297.4 to 311.4 g/mol and modifies the compound's lipophilicity and steric profile. While no comparative activity data is available, such structural perturbations are known to alter receptor binding kinetics and blood-brain barrier permeation in this chemical series [2].

Pyrazole-indole hybrid Structure-activity relationship Ligand design

Patent-Backed Indication Specificity: Obesity vs. Broader Metabolic Syndrome

Unlike many CB1 antagonists that are broadly claimed for metabolic syndrome, non-alcoholic fatty liver disease, and diabetes, this compound's patent documentation specifically highlights obesity as the primary indication [1]. This focused indication profile may translate to a more targeted pharmacological profile with fewer off-target metabolic effects, though direct comparative selectivity data across metabolic endpoints is not publicly available.

Obesity Metabolic syndrome Drug repurposing

Optimal Application Scenarios for 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol Based on Current Evidence


Peripheral CB1 Antagonist Tool Compound for Obesity Pharmacology Studies

As a patented pyrazole-indole CB1 antagonist with an obesity indication, this compound is best deployed as a mechanistic probe to differentiate peripheral CB1-mediated metabolic effects from central CB1-mediated neuropsychiatric effects. Its structural features suggest potential peripheral restriction, making it a candidate for studies requiring minimal CNS penetration [1].

Structure-Activity Relationship (SAR) Studies on Indole Methylation Patterns

The unique 2,3,5-trimethyl substitution on the indole ring provides a distinct SAR data point relative to the common 2,3-dimethyl analog (CHEBI:104180). Researchers can use this compound to systematically evaluate the impact of the 5-methyl group on receptor binding affinity, functional activity, and pharmacokinetic properties [1].

Reference Standard for Analytical Method Development in Pyrazole-Indole Hybrid Analysis

With its well-defined molecular formula (C18H23N3O) and MW 311.4 g/mol, this compound can serve as a reference standard for developing or validating HPLC, LC-MS, or GC-MS methods for detecting pyrazole-indole hybrids in biological matrices or reaction mixtures.

Quote Request

Request a Quote for 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.